(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with an amino and hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the morpholine ring, followed by the introduction of the amino and hydroxypropyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. Key parameters such as temperature, pressure, and pH would be optimized to maximize yield and purity. The use of automated reactors and continuous flow systems could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylmorpholine: Similar structure but lacks the hydroxypropyl group.
3-Aminopropylmorpholine: Similar structure but lacks the aromatic ring substitution.
Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride is unique due to its specific combination of functional groups. The presence of both amino and hydroxypropyl groups on the aromatic ring and morpholine ring provides distinct reactivity and interaction profiles, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H20ClN3O3 |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one;hydrochloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;/h1-4,12,15,17H,5-9,14H2;1H/t12-;/m0./s1 |
InChI Key |
SOQXBVLFNGZAMJ-YDALLXLXSA-N |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CN)O.Cl |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.